molecular formula B4H4O9-2 B1254801 Tetraborate(2-)

Tetraborate(2-)

Cat. No.: B1254801
M. Wt: 191.3 g/mol
InChI Key: SNWLUPCUVMABOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The tetraborate ion can be synthesized through the condensation of orthoborate and tetrahydroxyborate anions in boric acid solutions at neutral pH. The reaction is as follows: [ 2 \text{B(OH)}_3 + 2 [\text{B(OH)}_4]^- \leftrightarrow [\text{B}_4\text{O}_5(\text{OH})_4]^{2-} + 5 \text{H}_2\text{O} ] This reaction forms the hydrated tetraborate ion, which is present in borax .

Industrial Production Methods

Industrially, sodium tetraborate is produced from naturally occurring borate minerals such as borax. The mineral is refined through processes involving dissolution, crystallization, and purification to obtain high-purity sodium tetraborate .

Chemical Reactions Analysis

Types of Reactions

The tetraborate ion undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving the tetraborate ion include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide). The reactions typically occur under aqueous conditions .

Major Products

The major products formed from reactions involving the tetraborate ion include boric acid, various borate complexes, and hydroxide ions .

Scientific Research Applications

Mechanism of Action

The tetraborate ion exerts its effects primarily through its ability to form complexes with various metal ions. This complexation can alter the chemical properties of the metal ions, making them more or less reactive. In biological systems, tetraborate ions can interact with cell membranes, leading to changes in membrane permeability and function .

Comparison with Similar Compounds

Properties

Molecular Formula

B4H4O9-2

Molecular Weight

191.3 g/mol

IUPAC Name

1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane

InChI

InChI=1S/B4H4O9/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3/h5-8H/q-2

InChI Key

SNWLUPCUVMABOY-UHFFFAOYSA-N

Canonical SMILES

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraborate(2-)
Reactant of Route 2
Tetraborate(2-)

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